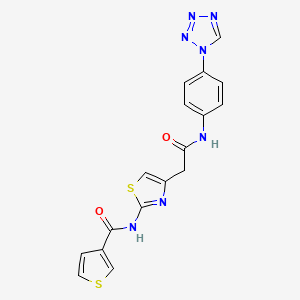
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiophene derivatives involves multiple steps, including condensation reactions, hydrolysis, and cyclization, employing various reagents and conditions to achieve the desired structures. For instance, a series of novel thiophene derivatives were synthesized from initial reactions involving specific organic reagents, confirmed by spectral data and elemental analysis, demonstrating the complexity and versatility in synthesizing such compounds (Amr et al., 2010).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often characterized using techniques like X-ray diffraction, demonstrating the compounds' crystalline nature and spatial arrangement. For example, the crystal structure of a specific thiophene derivative was determined, highlighting the intra and intermolecular hydrogen bonds that contribute to its stability (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including cyclization and condensation, to form new compounds with potential biological activities. The reactivity of these compounds can be attributed to their functional groups, which facilitate interactions with different reagents to yield a wide range of chemical entities with diverse properties (Shipilovskikh et al., 2020).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined through empirical studies and contribute to the understanding of the compounds' behavior in different environments.
Chemical Properties Analysis
Thiophene derivatives exhibit a wide range of chemical properties, including antimicrobial, antinociceptive, and potential antiallergy activities. These properties are explored through both experimental studies and computational docking studies, aiming to understand the compounds' mechanisms of action at the molecular level (Incerti et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Characterization:
- Researchers have developed synthetic pathways and characterization methods for compounds related to N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide. For example, Talupur, Satheesh, and Chandrasekhar (2021) detailed the synthesis and characterization of related compounds, focusing on antimicrobial evaluation and docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Activities
2. Several studies have explored the antibacterial and antifungal properties of related thiophene-3-carboxamide derivatives. Vasu et al. (2003) investigated two biologically active thiophene-3-carboxamide derivatives, revealing their potential in antibacterial and antifungal applications (Vasu et al., 2003).
- In another study, Babu, Pitchumani, and Ramesh (2013) synthesized and analyzed the antimicrobial activities of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, which are structurally similar to this compound (Babu, Pitchumani, & Ramesh, 2013).
Chemical Transformations
4. Pokhodylo, Shyyka, Savka, and Obushak (2010) studied novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, which is relevant to understanding the chemical behavior of compounds like this compound (Pokhodylo et al., 2010).
Propiedades
IUPAC Name |
N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O2S2/c25-15(19-12-1-3-14(4-2-12)24-10-18-22-23-24)7-13-9-28-17(20-13)21-16(26)11-5-6-27-8-11/h1-6,8-10H,7H2,(H,19,25)(H,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVZCGFSGNRKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(ethylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2485398.png)
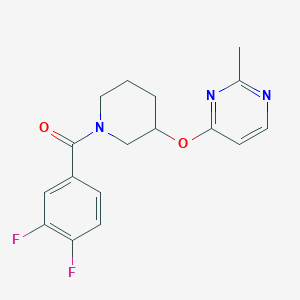
![4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2485402.png)
![4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2485405.png)
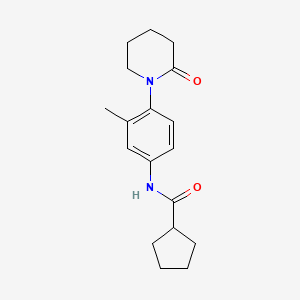
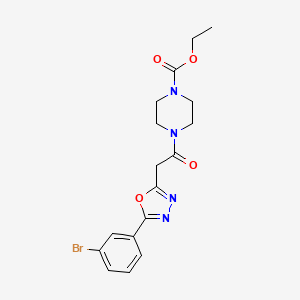
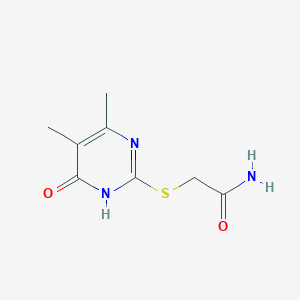
![N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B2485413.png)
![Ethyl 4-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2485414.png)
![N-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2485415.png)


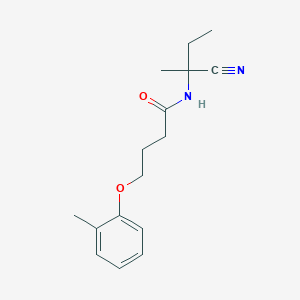
![Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2485420.png)